2-Methylthio-4-amino-6-methylamino-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJBDXIYARFZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564515 | |
| Record name | N~2~-Methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35541-38-9 | |
| Record name | N~2~-Methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution of Cyanuric Chloride
The foundational approach to synthesizing 2-methylthio-4-amino-6-methylamino-1,3,5-triazine begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The stepwise substitution of chlorine atoms with methylamino and methylthio groups proceeds under controlled conditions:
First Substitution (C-4 Position):
Cyanuric chloride reacts with methylamine in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C to yield 4-methylamino-2,6-dichloro-1,3,5-triazine. The low temperature minimizes side reactions such as polysubstitution.Second Substitution (C-6 Position):
The intermediate is treated with a second equivalent of methylamine at 25–40°C to produce 4,6-bis(methylamino)-2-chloro-1,3,5-triazine. Elevated temperatures ensure complete substitution while avoiding decomposition.Third Substitution (C-2 Position):
The final chlorine atom at the C-2 position is replaced with a methylthio group using sodium thiomethoxide (NaSCH₃) in methanol or ethanol under reflux (60–80°C). This step requires strict anhydrous conditions to prevent hydrolysis of the thiomethoxide reagent.
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity but require rigorous drying.
- Stoichiometry: A 1:1 molar ratio of cyanuric chloride to methylamine ensures selective monosubstitution in the first step.
- Reaction Time: Extended reaction times (>12 hours) at the final stage improve thiomethylation efficiency.
Alternative Pathways via Intermediate Triazine Derivatives
Recent advancements propose alternative routes using pre-functionalized triazine intermediates:
Trichloromethyl-Triazine Precursors
This compound can be synthesized from 2,4,6-tris(trichloromethyl)-1,3,5-triazine via sequential nucleophilic substitutions. In this method:
- Step 1: Two trichloromethyl groups are replaced by methylamine in the presence of tertiary amines (e.g., triethylamine) at 50–60°C.
- Step 2: The remaining trichloromethyl group undergoes thiolation with methanethiol under basic conditions (pH 9–10).
Advantages:
- Higher regioselectivity due to the steric and electronic effects of trichloromethyl groups.
- Reduced byproduct formation compared to cyanuric chloride routes.
Limitations:
- Requires specialized handling of trichloromethyl intermediates, which are moisture-sensitive.
Industrial-Scale Production Methods
Melt Crystallization and Ball-Milling Techniques
Large-scale synthesis employs melt crystallization to achieve high-purity product batches. A patented method involves:
- Melt Formation: Heating a mixture of 2-methylthio-4-ethylamino-6-tert-butylamino-s-triazine and atrazine to 150°C to form a homogeneous melt.
- Crystallization: Cooling the melt to 90°C and maintaining this temperature for 4 hours to induce crystallization. The resulting solid contains >90% intermolecular compound.
- Grinding: Pre-crushing the crystal block followed by fine grinding in an impact mill to produce a wettable powder.
Key Industrial Data:
| Parameter | Value |
|---|---|
| Melt Temperature | 150°C |
| Crystallization Time | 4 hours |
| Final Product Purity | >90% |
| Throughput Capacity | 450 kg/batch |
This method highlights the trade-off between scalability and energy consumption, as maintaining high temperatures for extended periods increases operational costs.
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance reaction control and yield. Key features include:
- Precise Temperature Gradients: Each substitution step occurs in a dedicated reactor zone with optimized temperatures (0°C → 40°C → 80°C).
- In-Line Analytics: Real-time monitoring via IR spectroscopy ensures intermediate purity before proceeding to subsequent steps.
Reported Outcomes:
Reaction Optimization and Kinetic Studies
Role of Tertiary Amines
The addition of tertiary amines (e.g., triethylamine, pyridine) accelerates substitution reactions by scavenging HCl byproducts. For example:
- Without Amine: 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine reacts with methylamine at 25% conversion after 24 hours.
- With Triethylamine: Conversion exceeds 95% within 6 hours under identical conditions.
Mechanistic Insight:
Tertiary amines stabilize the transition state through weak coordination to the triazine ring, lowering the activation energy for nucleophilic attack.
Solvent Effects on Reaction Kinetics
Solvent polarity significantly influences substitution rates:
| Solvent | Dielectric Constant (ε) | Relative Rate (k) |
|---|---|---|
| THF | 7.6 | 1.00 |
| Dichloromethane | 8.9 | 1.35 |
| Ethanol | 24.3 | 0.62 |
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) retard nucleophilicity through hydrogen bonding.
Analytical Characterization of Synthetic Products
Spectroscopic Methods
- IR Spectroscopy: The triazine ring exhibits characteristic absorption at 1530 cm⁻¹, while N–H stretches from amino groups appear at 3300–3400 cm⁻¹.
- ¹H NMR: Methylthio groups resonate as singlets at δ 2.62 ppm, and methylamino protons appear as broad singlets at δ 2.85–3.10 ppm.
- Mass Spectrometry: High-resolution ESI-TOF confirms the molecular ion peak at m/z 336 (M⁺) with isotopic clustering consistent with chlorine and sulfur content.
X-Ray Crystallography
Single-crystal X-ray analysis of the representative compound 2-methylthio-4-(4-chlorophenylamino)-6-trichloromethyl-1,3,5-triazine reveals:
- Bond Lengths: C–S bond = 1.78 Å, C–N (triazine) = 1.32 Å.
- Dihedral Angles: 85° between the triazine ring and phenyl group, indicating minimal conjugation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-4-amino-6-methylamino-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, contributing to its potential anticancer properties. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Compounds
Structural Analogues and Substituent Analysis
The biological and physicochemical properties of triazines are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:
Table 1: Substituent Patterns and Key Properties
Key Observations:
Substituent Effects on Toxicity :
- Atrazine exhibits significant inhalation toxicity (LC₅₀ = 1563 g/m³ in rats), likely due to its chloro group enhancing reactivity .
- Methylthio groups (as in the target compound and desmetryne) may reduce acute toxicity compared to chloro-substituted triazines but increase persistence in soil due to sulfur’s lower electronegativity .
Herbicidal Activity: Desmetryne and atrazine are commercial herbicides targeting chloroplast electron transport. Methoxy-substituted triazines (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine) are typically intermediates rather than active herbicides due to reduced electrophilicity .
Synthetic Pathways: Triazines with methylthio groups are synthesized via thiolation of chloro-triazines using methyl mercaptan or thiourea derivatives . Methoxy-substituted triazines (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine) are produced via nucleophilic substitution with methanol under alkaline conditions .
Physicochemical and Environmental Behavior
- Water Solubility: Amino and methylamino groups enhance water solubility compared to chloro- or methylthio-substituted triazines. For example, atrazine has a solubility of 33 mg/L, while methoxy-substituted triazines exhibit higher solubility (>100 mg/L) .
- Environmental Persistence : Methylthio groups increase soil half-life (e.g., desmetryne: 60–90 days) compared to methoxy-substituted triazines (~30 days) due to slower microbial degradation .
Biological Activity
2-Methylthio-4-amino-6-methylamino-1,3,5-triazine (CAS No. 35541-38-9) is a member of the 1,3,5-triazine family, known for its diverse biological activities and applications in various fields including agriculture and medicine. This compound features a triazine ring substituted with methylthio, amino, and methylamino groups, which contribute to its unique chemical properties and potential biological effects.
The compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₃N₅S
- Molecular Weight : 185.28 g/mol
- Functional Groups : Methylthio group, amino groups
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological processes such as DNA synthesis and repair, contributing to its potential anticancer properties. The compound may also exhibit antimicrobial effects by targeting bacterial cell wall synthesis or disrupting metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives. For instance:
- Cell Viability Assays : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bactericidal Effects : Studies indicate that it possesses activity against a range of bacteria, potentially inhibiting their growth by disrupting cellular functions.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | |
| S. aureus | 30 | |
| P. aeruginosa | 40 |
Case Studies
Several research articles provide insights into the biological activities of this compound:
- Anticancer Activity : A study published in MDPI explored the synthesis of new triazine derivatives and their anticancer properties. The results showed that modifications to the triazine core could enhance cytotoxicity against various tumor cell lines through apoptosis induction mechanisms .
- Antimicrobial Studies : Research highlighted the compound's effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition : Investigations into the enzyme inhibitory activity of triazine derivatives revealed that they could inhibit key enzymes involved in tumorigenesis, further supporting their role as anticancer agents .
Q & A
Q. What synthesis methodologies are optimal for preparing 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine?
A solvent-free approach or one-pot synthesis can be adapted from protocols for analogous triazines. For example, coupling reactions between nitriles and guanidine derivatives under controlled temperature (80–120°C) yield substituted triazines. Solvent-free interactions preserve reactive groups like methylthio, while one-pot methods minimize intermediate isolation steps . Optimization should include monitoring by TLC or HPLC to track substituent incorporation.
Q. Which analytical techniques are most effective for characterizing this compound?
Use a combination of:
- Powder X-ray diffraction (PXRD) to confirm crystalline structure, with reference to Pawley fitting parameters (e.g., lattice constants, space groups) as demonstrated for 2-amino-1,3,5-triazine cocrystals .
- NMR spectroscopy (¹H/¹³C) to resolve methylthio, amino, and methylamino substituents.
- HPLC-MS for purity assessment and metabolite identification, as applied to triazine herbicides in environmental matrices .
Q. What safety protocols are recommended for handling this compound?
Toxicity data (e.g., rat inhalation LC₅₀: 1563 g/m³/1H) suggests stringent exposure controls. Use fume hoods, nitrile gloves, and respiratory protection during synthesis. Store in airtight containers away from oxidizers, and dispose via incineration to avoid environmental persistence .
Advanced Research Questions
Q. How can conflicting toxicity data for triazine derivatives be resolved?
Cross-validation using multiple assays (e.g., in vitro cytotoxicity, in vivo acute exposure) is critical. For instance, discrepancies in LC₅₀ values may arise from variations in solvent carriers or metabolic activation. Standardize test conditions (e.g., OECD guidelines) and compare with structurally related compounds like atrazine, which has well-documented ecotoxicological profiles .
Q. What experimental designs are effective for studying environmental degradation pathways?
Electrochemical reduction and zero valent iron (ZVI) systems can model degradation. For example, chlorinated triazines like terbutylazine degrade via reductive dechlorination under ZVI, producing dealkylated metabolites. Monitor reaction kinetics using LC-UV/MS and quantify intermediates (e.g., deisopropyl derivatives) to map degradation pathways .
Q. How does substituent patterning influence soil mobility and bioaccumulation?
The soil adsorption coefficient (Koc) can be predicted via quantitative structure-activity relationship (QSAR) models. For 2,4-diamino-6-phenyl-1,3,5-triazine, a Koc of ~130 (log Kow 1.36) indicates high mobility. Methylthio and amino groups may reduce hydrophobicity, increasing leaching potential. Validate predictions with column chromatography experiments under varying pH (4–9) .
Q. What strategies address low solubility in aqueous systems during bioactivity assays?
Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as cocrystals. For example, 2-amino-1,3,5-triazine cocrystallizes with alkanecarboxylic acids to enhance dissolution. Characterize cocrystals via PXRD and DSC to ensure stability under physiological conditions .
Key Considerations for Experimental Design
- Synthesis : Prioritize regioselectivity by controlling reaction stoichiometry (e.g., molar ratios of nitriles to guanidine derivatives) .
- Environmental Studies : Include abiotic controls (e.g., UV light, ZVI) to distinguish chemical vs. microbial degradation .
- Data Reproducibility : Report detailed crystallographic parameters (e.g., unit cell dimensions, R factors) to enable structural replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
